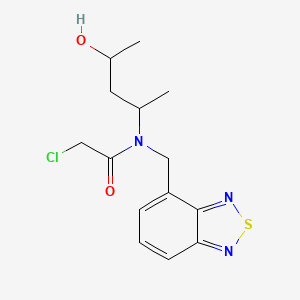![molecular formula C13H10F2O4 B2945248 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid CAS No. 2248329-64-6](/img/structure/B2945248.png)
4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is an organic compound characterized by the presence of a furan ring substituted with a difluoromethyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the difluoromethyl group: This step can be achieved using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Attachment of the benzoic acid moiety: This can be done via esterification or etherification reactions, where the furan derivative is reacted with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl group or the furan ring, leading to various reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Difluoromethyl alcohols, reduced furan derivatives.
Substitution: Halogenated furans, substituted benzoic acids.
Applications De Recherche Scientifique
4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, or cellular signaling.
Comparaison Avec Des Composés Similaires
4-[[5-(Trifluoromethyl)furan-2-yl]methoxy]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-[[5-(Methyl)furan-2-yl]methoxy]benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness: 4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[[5-(difluoromethyl)furan-2-yl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O4/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6,12H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDZQWRSPUOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
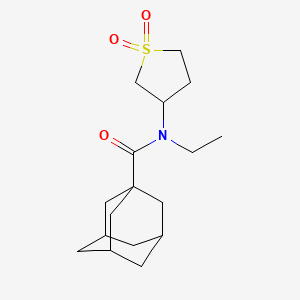
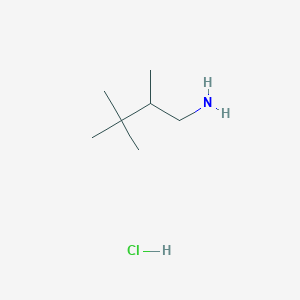
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2945167.png)
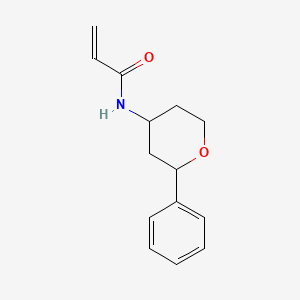
![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)
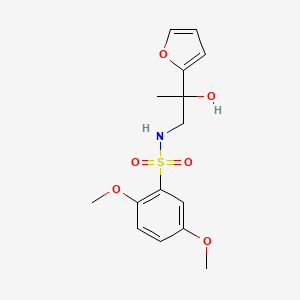
![({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2945176.png)
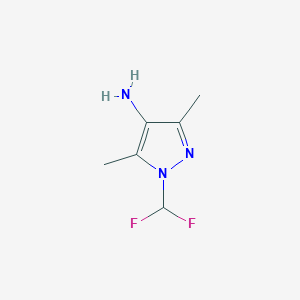
![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)
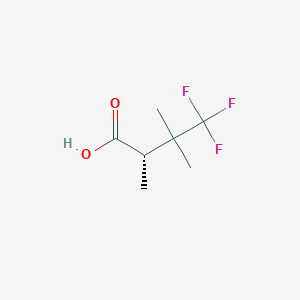
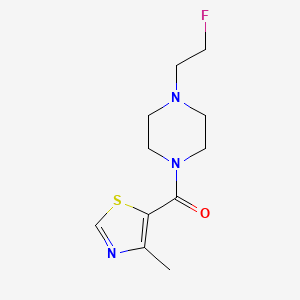
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)
